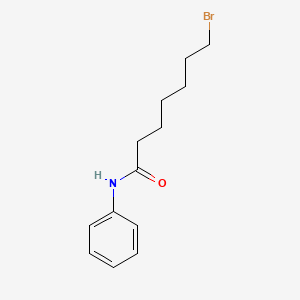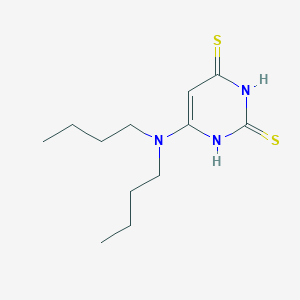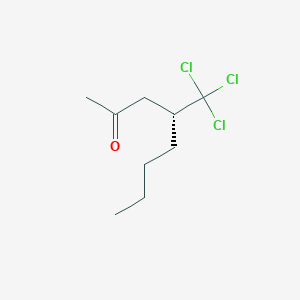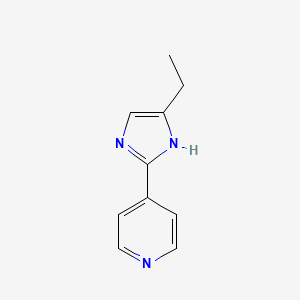![molecular formula C28H44N2O B15160860 4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile CAS No. 870088-16-7](/img/structure/B15160860.png)
4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique molecular structure. It contains 75 atoms, including 44 hydrogen atoms, 28 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom
Preparation Methods
The synthesis of 4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile involves several steps. The synthetic route typically includes the reaction of benzene derivatives with octyldodecyl alcohol under specific conditions to form the desired product. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be used in the study of cellular processes and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile can be compared with other similar compounds, such as:
- 4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarboxylic acid
- 4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarboxamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications
Properties
CAS No. |
870088-16-7 |
|---|---|
Molecular Formula |
C28H44N2O |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
4-(2-octyldodecoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H44N2O/c1-3-5-7-9-11-12-14-16-18-25(17-15-13-10-8-6-4-2)24-31-28-20-19-26(22-29)27(21-28)23-30/h19-21,25H,3-18,24H2,1-2H3 |
InChI Key |
IOLOFYDVBRWMLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC1=CC(=C(C=C1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15160792.png)


![7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15160811.png)
![(2'S)-3-Hydroxy-[2,2'-iminobis(succinic acid)]](/img/structure/B15160822.png)
![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-](/img/structure/B15160830.png)


![(NE)-N-(5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15160846.png)



![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)
